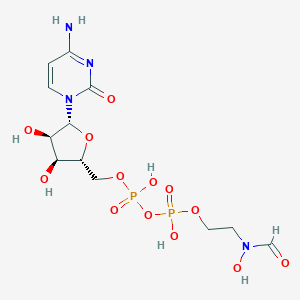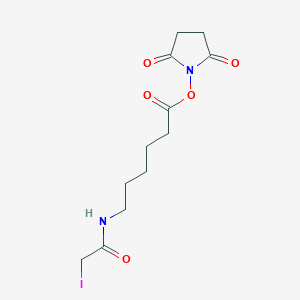
4'-Aminodibenzo-18-crown-6
Übersicht
Beschreibung
4'-Aminodibenzo-18-crown-6 is a useful research compound. Its molecular formula is C20H25NO6 and its molecular weight is 375.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Electrochemical Sensing
4'-Aminodibenzo-18-crown-6 (4ADB18C6) has been utilized in the development of electrochemical sensors. Shishkanova et al. (2021) demonstrated the use of 4ADB18C6 in constructing an electrochemical sensor for phenylpropanolamine, showcasing its potential in forensic applications. The study highlighted the covalent immobilization of 4ADB18C6 on electrodes and its interaction with phenylpropanolamine, providing a basis for selective detection systems for amino substances (Shishkanova et al., 2021).
Crown Ether Chemistry in Material Synthesis
Research by Dutta et al. (2022) explored the large-scale synthesis of 4,4’-[di t-butyldibenzo]-18-crown-6 and its derivatives, underlining their significance in extracting metal ions. Such materials have found extensive applications in fields like nuclear waste treatment and sensor technology, attesting to the versatility of crown ether compounds (Dutta et al., 2022).
Application in Organic Synthesis
Sarkar & Rao (1991) discussed the use of polydibenzo-18-crown-6-borohydride in organic synthesis, particularly in the stereoselective reduction of cyclic ketones. This study highlights the application of crown ether-based reagents in facilitating specific organic transformations, showcasing the role of crown ethers in enhancing selectivity and efficiency in chemical reactions (Sarkar & Rao, 1991).
Molecular Recognition and Antimicrobial Properties
Dibenzothiazolyldibenzo-18-crown-6-ether, synthesized and studied by Jagadale et al. (2017), demonstrated colorimetric recognition of palladium ions and possessed antimicrobial properties against various bacterial and fungal strains. This underlines the potential of crown ether derivatives in developing colorimetric sensors and antimicrobial agents (Jagadale et al., 2017).
Crown Ethers in Crystal Engineering
Boardman et al. (2014) investigated the role of 18-crown-6 in directing hydrogen-bonding motifs in molecular crystals. This study showcases the application of crown ethers in crystal engineering, manipulating molecular interactions to create desired crystal structures (Boardman et al., 2014).
Wirkmechanismus
Target of Action
The primary target of 4’-Aminodibenzo-18-crown-6 is metal ions . This compound is a cyclic compound and is widely used as an ionophore . It coordinates with metal ions more readily than other ligands because of its planar oxygen atoms which provide a strong negative potential barrier .
Mode of Action
4’-Aminodibenzo-18-crown-6 interacts with its targets, the metal ions, through a process known as complexation . The compound’s oxygen atoms provide a strong negative potential barrier, allowing it to readily coordinate with metal ions . This interaction results in the formation of a complex that can be used for various applications, such as the determination of Pb 2+ .
Biochemical Pathways
It is known that the compound can be used to prepare a variety of molecular complexes . These complexes can potentially interact with various biochemical pathways, depending on the specific metal ions involved.
Result of Action
The molecular and cellular effects of 4’-Aminodibenzo-18-crown-6’s action largely depend on the specific metal ions it interacts with. For instance, when used as a solid-phase extraction adsorbent for the determination of Pb 2+, it has excellent adsorbability and selectivity . This is because the cavity of 4’-Aminodibenzo-18-crown-6 matches with the size of Pb 2+ .
Action Environment
The action, efficacy, and stability of 4’-Aminodibenzo-18-crown-6 can be influenced by various environmental factors. For example, the compound can be easily functionalized with magnetic nanoparticles, which can enhance its utility as a solid-phase extraction adsorbent . Additionally, the compound’s ability to form complexes with metal ions suggests that its action could be influenced by the concentration and type of metal ions present in the environment.
Safety and Hazards
Zukünftige Richtungen
4’-Aminodibenzo-18-crown-6 can be functionalized with magnetic nanoparticles and used as a solid-phase extraction adsorbent for the determination of Pb2+ . It can also be used as a metal complexing agent to prepare a variety of molecular complexes . These applications suggest potential future directions for the use of this compound.
Relevant Papers The relevant papers analyzed include a study on the use of 4’-Aminodibenzo-18-crown-6 functionalized magnetic nanoparticles as a solid-phase extraction adsorbent for the determination of Pb2+ , and a study on the synthesis of crown ether functionalized benzimidazole derivatives .
Biochemische Analyse
Biochemical Properties
4’-Aminodibenzo-18-crown-6 plays a significant role in biochemical reactions due to its ability to coordinate with metal ions. It interacts with enzymes, proteins, and other biomolecules primarily through its planar oxygen atoms, which provide a strong negative potential barrier. This compound is widely used as an ionophore, facilitating the transport of metal ions across cell membranes. For example, it can form complexes with potassium ions, which are crucial for various cellular processes .
Cellular Effects
The effects of 4’-Aminodibenzo-18-crown-6 on cells are primarily related to its ionophoric properties. By facilitating the transport of metal ions, it can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the transport of potassium ions by 4’-Aminodibenzo-18-crown-6 can affect the activity of potassium channels, which are essential for maintaining the cell’s electrochemical gradient .
Molecular Mechanism
At the molecular level, 4’-Aminodibenzo-18-crown-6 exerts its effects through binding interactions with metal ions. The compound’s cavity matches the size of specific metal ions, allowing it to form stable complexes. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and metal ion involved. Additionally, the formation of these complexes can result in changes in gene expression, as the availability of metal ions can influence various transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4’-Aminodibenzo-18-crown-6 can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but its long-term effects on cellular function can vary. Studies have shown that 4’-Aminodibenzo-18-crown-6 can maintain its ionophoric properties over extended periods, although its effectiveness may decrease due to gradual degradation .
Dosage Effects in Animal Models
The effects of 4’-Aminodibenzo-18-crown-6 in animal models vary with different dosages. At low doses, the compound can effectively facilitate ion transport without causing significant adverse effects. At high doses, it may exhibit toxic effects, such as disrupting cellular ion balance and causing oxidative stress. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
4’-Aminodibenzo-18-crown-6 is involved in metabolic pathways related to ion transport and homeostasis. It interacts with enzymes and cofactors that regulate metal ion concentrations within cells. For example, the compound can influence the activity of ATPases, which are enzymes that pump ions across cell membranes, thereby affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 4’-Aminodibenzo-18-crown-6 is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to areas where ion transport is needed. The compound’s ability to form stable complexes with metal ions also affects its accumulation in certain cellular compartments .
Subcellular Localization
The subcellular localization of 4’-Aminodibenzo-18-crown-6 is influenced by its targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its ionophoric effects. For instance, 4’-Aminodibenzo-18-crown-6 may localize to the mitochondria, where it can influence mitochondrial ion homeostasis and energy production .
Eigenschaften
IUPAC Name |
2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9(14),10,12,22,24-hexaen-11-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO6/c21-16-5-6-19-20(15-16)27-14-10-23-8-12-25-18-4-2-1-3-17(18)24-11-7-22-9-13-26-19/h1-6,15H,7-14,21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYZYAKXQMHVQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)N)OCCOCCOC3=CC=CC=C3OCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40942778 | |
| Record name | 6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40942778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205873-22-9, 126531-26-8 | |
| Record name | 6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40942778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Aminodibenzo-18-crown-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4'-Aminodibenzo-18-crown-6 enable potassium ion detection?
A: this compound functions as a selective chelating agent for potassium ions (K+). Its crown ether structure possesses a cavity that closely matches the ionic radius of K+. [, ] When K+ enters this cavity, it forms a stable complex with the crown ether. This complexation event can then be utilized for K+ detection using various methods.
Q2: What makes this compound suitable for potassium ion sensing over other ions?
A: The selectivity of this compound for potassium ions stems from the size matching between the crown ether cavity and the ionic radius of K+. [, ] This specific size complementarity allows for strong binding interactions between the crown ether and K+, while hindering the binding of other ions with significantly different sizes. This inherent selectivity is crucial for accurate K+ detection, particularly in complex biological samples like urine, where other ions are also present.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R,7aS)-7a-methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B144666.png)













